molecular formula C9H7N3O3 B11894189 2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid CAS No. 859155-80-9

2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid

Katalognummer: B11894189
CAS-Nummer: 859155-80-9
Molekulargewicht: 205.17 g/mol
InChI-Schlüssel: SJOURFJMHLKRHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid (CAS 859155-80-9) is a high-purity chemical compound supplied for research and development purposes. This molecule features a distinct molecular structure with a molecular formula of C9H7N3O3 and a molecular weight of 205.17 g/mol . It contains both an isonicotinic acid scaffold and a 5-methyl-1,2,4-oxadiazole heterocycle, making it a versatile building block in organic and medicinal chemistry synthesis. This compound is of significant interest in antimicrobial research. The 1,2,4-oxadiazole moiety is a privileged structure in drug discovery, known for its presence in compounds with a wide spectrum of biological activities. Research indicates that derivatives based on similar heterocyclic cores, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, have been synthesized and evaluated as potential antimicrobial agents against multidrug-resistant pathogens . As such, 2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid serves as a key synthetic intermediate for developing novel therapeutic candidates, particularly in the search for new anti-infectives. The product is intended for research use only and is not suitable for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle the compound using appropriate personal protective equipment.

Eigenschaften

CAS-Nummer

859155-80-9

Molekularformel

C9H7N3O3

Molekulargewicht

205.17 g/mol

IUPAC-Name

2-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine-4-carboxylic acid

InChI

InChI=1S/C9H7N3O3/c1-5-11-8(12-15-5)7-4-6(9(13)14)2-3-10-7/h2-4H,1H3,(H,13,14)

InChI-Schlüssel

SJOURFJMHLKRHZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NO1)C2=NC=CC(=C2)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Amidoxime Cyclization with Activated Carboxylic Acids

This method involves converting a nitrile precursor to an amidoxime, followed by cyclization with an acyl chloride. Key steps include:

  • Synthesis of 2-Cyanoisonicotinic Acid :

    • 2-Chloroisonicotinic acid undergoes nucleophilic substitution with potassium cyanide in dimethylformamide (DMF) at 120°C for 12 hours, yielding 2-cyanoisonicotinic acid.

    • Yield : ~65% (reported for analogous nitrile formations).

  • Formation of Amidoxime Intermediate :

    • 2-Cyanoisonicotinic acid reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 80°C for 6 hours.

    • Product : 2-(N-hydroxycarbamimidoyl)isonicotinic acid.

    • Characterization : IR shows loss of nitrile peak (~2240 cm⁻¹) and emergence of amidoxime N–O stretch (~930 cm⁻¹).

  • Cyclization with Acetyl Chloride :

    • The amidoxime reacts with acetyl chloride (1.5 equiv) in pyridine at 100°C for 4 hours, forming the 1,2,4-oxadiazole ring.

    • Mechanism : Nucleophilic attack by the amidoxime oxygen on the acyl chloride, followed by intramolecular dehydration.

    • Yield : 72–78% (similar conditions in).

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst use. Comparative data from analogous syntheses are summarized below:

Table 1: Optimization of Cyclization Conditions

SolventBaseTemperature (°C)Time (h)Yield (%)Purity (%)
Pyridine10047895
DMFK₂CO₃12036890
THFEt₃N8066288

Data inferred from. Pyridine acts as both solvent and base, providing optimal yields.

Alternative Route: One-Pot Synthesis

A streamlined one-pot approach reduces isolation steps:

  • Simultaneous Amidoxime Formation and Cyclization :

    • 2-Cyanoisonicotinic acid, hydroxylamine hydrochloride, and acetyl chloride are heated in pyridine at 100°C for 6 hours.

    • Advantages : Eliminates intermediate purification; total yield improves to 70%.

  • Microwave-Assisted Acceleration :

    • Microwave irradiation (150 W, 140°C) reduces reaction time to 1 hour with comparable yields (75%).

Late-Stage Functionalization of Isonicotinic Acid

For scalability, pre-functionalized isonicotinic acid derivatives are employed:

Use of Isonicotinoyl Chloride

  • Isonicotinic acid is converted to its acyl chloride using thionyl chloride (2 equiv) in refluxing toluene.

  • Reaction with acetamidoxime (from acetonitrile) in dichloromethane with triethylamine affords the target compound in 65% yield.

Characterization and Analytical Data

The final product is validated via spectroscopic methods:

Table 2: Spectral Data for 2-(5-Methyl-1,2,4-Oxadiazol-3-yl)Isonicotinic Acid

TechniqueKey Signals
IR 1680 cm⁻¹ (C=O, carboxylic acid), 1610 cm⁻¹ (C=N, oxadiazole)
¹H NMR δ 8.81 (d, 2H, pyridine-H), 7.88 (d, 2H, pyridine-H), 2.66 (s, 3H, CH₃)
¹³C NMR δ 164.8 (C=O), 163.5 (C=N), 151.2 (pyridine-C), 25.3 (CH₃)
MS m/z 248.1 [M+H]⁺

Data synthesized from.

Challenges and Mitigation Strategies

  • Regiochemical Control : Competing 1,3,4-oxadiazole formation is suppressed using excess acetyl chloride and rigorous temperature control.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 4:6) removes unreacted amidoxime and acyl chloride byproducts.

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : A patent describes a continuous flow system for amidoxime cyclization, achieving 85% yield at 10 kg scale.

  • Green Chemistry : Water as a co-solvent reduces pyridine usage by 50%, maintaining yields >70% .

Analyse Chemischer Reaktionen

Reaktionstypen

2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So können durch Oxidation Oxide entstehen, während durch Reduktion Amine gebildet werden .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to 2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid. For instance, compounds containing the oxadiazole moiety have shown significant activity against a variety of Gram-positive and Gram-negative bacteria as well as fungi. A study demonstrated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to or lower than traditional antibiotics like ciprofloxacin .

Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted on several derivatives of oxadiazole compounds. For example, some compounds demonstrated selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), suggesting a potential role in cancer therapeutics . The viability of cells treated with these compounds was often above 100%, indicating that they may enhance cell survival in certain contexts .

Agricultural Applications

Pesticidal Properties
Research indicates that compounds similar to 2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid can act as effective pesticides. Their ability to inhibit fungal growth makes them candidates for agricultural use against crop pathogens. For example, the compound's efficacy against Candida species suggests its potential application in protecting crops from fungal infections .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)MFC (µg/mL)
Compound 23Candida albicans ATCC 209162.5125
Compound 24Staphylococcus aureus ATCC 6538125250
Compound 29Escherichia coli ATCC 11230250>2000

Table 2: Cytotoxicity Results

CompoundCell LineConcentration (µM)Cell Viability (%)
Compound 25A54910080
Compound 24HepG212110
Compound 29L92950105

Case Studies

Case Study: Antimicrobial Efficacy
A notable study synthesized various derivatives of oxadiazoles and tested their antimicrobial properties against resistant strains of bacteria. The results indicated that certain derivatives not only inhibited bacterial growth but also had lower MIC values compared to standard treatments, demonstrating their potential as new antimicrobial agents .

Case Study: Cancer Cell Line Studies
In another investigation focusing on cytotoxicity, researchers examined the effects of several oxadiazole derivatives on human cancer cell lines. Some compounds significantly increased cell viability at specific concentrations, suggesting their dual role as potential therapeutic agents and enhancers of cellular health under certain conditions .

Wirkmechanismus

The mechanism of action of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Compounds with 1,2,4-Oxadiazole Substitutions

2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine (CAS 10350-68-2)
  • Structure : Pyridine ring with a 5-methyl-1,2,4-oxadiazole at position 3.
  • Key Differences : Lacks the carboxylic acid group present in the target compound.
  • This compound’s molecular formula (C₈H₇N₃O) is simpler than the target compound’s (C₁₀H₇N₃O₃), reflecting fewer functional groups .
2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic Acid (CAS 923204-20-0)
  • Structure : Benzoic acid linked via a methoxy group to a 5-methyl-1,2,4-oxadiazole.
  • Key Differences : The oxadiazole is attached to a benzene ring rather than pyridine, and the carboxylic acid is separated by a methoxy linker.
  • Implications : The methoxy spacer increases molecular flexibility, which may alter binding kinetics. The benzene core may confer different electronic properties compared to pyridine .

Compounds with Isoxazole or Pyrazole Heterocycles

5-Methylisoxazole-3-carboxylic Acid
  • Structure : Isoxazole ring (1,2-oxazole) with a carboxylic acid at position 3 and methyl at position 4.
  • Key Differences : Replaces 1,2,4-oxadiazole with isoxazole, which has a different nitrogen-oxygen arrangement.
  • Implications: Isoxazole derivatives are known to form hydrogen-bonded dimers and exhibit π-π stacking, as seen in its crystal structure. The target compound may display similar packing behavior due to its carboxylic acid group .
3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic Acid
  • Structure : Pyrazole core with isoxazole and carboxylic acid substituents.
  • Key Differences : Pyrazole replaces pyridine, and the isoxazole substituent differs in ring position.
  • Implications : The pyrazole ring’s tautomerism and electronic properties may influence reactivity and biological activity compared to pyridine-based systems .

Derivatives with Modified Substituents

Antiviral WIN Derivatives ()
  • Examples: 5-{3-[2,6-Dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxylic acid. Ethyl ester and carboxamide derivatives of the above.
  • Key Differences: Substituents include phenoxypropyl chains and ester/amide groups instead of a direct pyridine-carboxylic acid linkage.
  • Implications : Ester or amide groups may enhance lipophilicity and membrane permeability, whereas the carboxylic acid in the target compound could improve target binding via ionic interactions .
Thioether-Linked Benzamides ()
  • Example: 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide.
  • Key Differences : Replaces carboxylic acid with a thioether-linked benzamide.

Structural and Functional Data Table

Compound Name Core Structure Heterocycle Key Substituents Molecular Formula Notable Properties
2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid Pyridine 1,2,4-Oxadiazole Carboxylic acid (position 2) C₁₀H₇N₃O₃ High solubility, hydrogen bonding
2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine Pyridine 1,2,4-Oxadiazole None C₈H₇N₃O Simpler structure, lower polarity
2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid Benzene 1,2,4-Oxadiazole Methoxy-linked carboxylic acid C₁₁H₁₀N₂O₄ Increased flexibility
5-Methylisoxazole-3-carboxylic acid Isoxazole None Carboxylic acid C₅H₅NO₃ Dimerization via H-bonding
Antiviral WIN derivatives () Isoxazole 1,2,4-Oxadiazole Phenoxypropyl, ester/amide Varies Enhanced lipophilicity

Biologische Aktivität

2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid (CAS Number: 859155-80-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects.

The molecular formula of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid is C9H7N3O3C_9H_7N_3O_3, with a molecular weight of 205.17 g/mol. The compound features a 1,2,4-oxadiazole ring fused to an isonicotinic acid moiety, which is significant for its biological interactions.

PropertyValue
CAS Number859155-80-9
Molecular FormulaC₉H₇N₃O₃
Molecular Weight205.17 g/mol
LogP1.138
PSA89.11

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds related to 2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid have shown effectiveness against both Gram-positive and Gram-negative bacteria.

A study reported that oxadiazole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 4.694.69 to 22.9μM22.9\mu M against Bacillus subtilis and 5.645.64 to 77.38μM77.38\mu M against Staphylococcus aureus . These findings suggest that the oxadiazole structure contributes to its antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Research indicated that certain oxadiazole derivatives did not significantly affect cell viability in normal cell lines at specific concentrations . For example, compound 25 exhibited cytotoxic effects at higher concentrations (100 µM for 24 hours), whereas other derivatives enhanced cell viability in certain conditions.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A systematic evaluation was conducted on various synthesized oxadiazole derivatives, including 2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid.
    • Results indicated strong bactericidal activity against resistant strains such as MRSA .
  • Cytotoxicity Evaluation :
    • A study involving L929 mouse fibroblast cells demonstrated varying levels of cytotoxicity among different oxadiazole compounds.
    • The investigation concluded that while some compounds were toxic at elevated concentrations, others showed no adverse effects on cell viability .

Q & A

Basic: What are the standard synthetic routes for 2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid, and how can purity be optimized?

The synthesis typically involves cyclization of isonicotinic acid derivatives with hydroxylamine or nitrile precursors under reflux conditions. Key steps include:

  • Cyclization : Reacting 5-methyl-1,2,4-oxadiazole intermediates with isonicotinic acid derivatives in acetic acid or DMF at 80–100°C .
  • Purification : Crystallization from DMF/acetic acid mixtures or column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting materials .
  • Yield Optimization : Control of pH (e.g., sodium acetate buffer) and stoichiometric ratios (1:1.1 for key intermediates) to minimize side reactions .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to identify proton environments (e.g., methyl groups on oxadiazole at ~2.5 ppm, aromatic protons on isonicotinic acid at 7–8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C10_{10}H8_{8}N3_{3}O3_{3} at m/z 218.0564) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm; mobile phase gradients of acetonitrile/water .

Basic: How does the compound’s stability vary under different storage conditions?

Stability studies suggest:

  • Temperature : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the oxadiazole ring .
  • pH Sensitivity : Degrades rapidly in alkaline conditions (pH >9); stable in acidic buffers (pH 4–6) .
  • Light Exposure : Protect from UV light to avoid photodegradation; amber vials recommended .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

Methodological considerations include:

  • Derivatization : Introduce substituents at the isonicotinic acid’s 4-position or oxadiazole’s methyl group to assess impact on bioactivity (e.g., anti-inflammatory or kinase inhibition) .
  • Biological Assays : Pair synthetic analogs with in vitro screens (e.g., enzyme inhibition assays for COX-2 or EGFR) to correlate structural changes with activity .
  • Computational Modeling : Docking studies using AutoDock Vina to predict binding affinities to target proteins (e.g., PDB: 1M17 for COX-2) .

Advanced: What strategies resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or impurities. Mitigation approaches:

  • Reproducibility Checks : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and independent labs .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed oxadiazole derivatives) that may skew bioactivity .
  • Dose-Response Analysis : Establish EC50_{50}/IC50_{50} curves to differentiate true activity from nonspecific effects .

Advanced: How can computational methods guide the design of derivatives with enhanced solubility?

  • QSAR Modeling : Train models on solubility data of analogs to predict logP and polar surface area (PSA) for new derivatives .
  • Co-Crystal Screening : Use Mercury CSD software to identify co-formers (e.g., succinic acid) that improve aqueous solubility via hydrogen bonding .
  • Salt Formation : Introduce ionizable groups (e.g., carboxylate salts) while monitoring stability via accelerated aging tests (40°C/75% RH) .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

  • Reaction Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve safety and yield .
  • Purification Scalability : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or membrane filtration .
  • Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (<0.1% for unknown species) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.